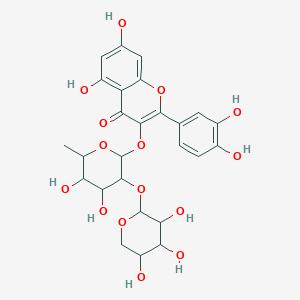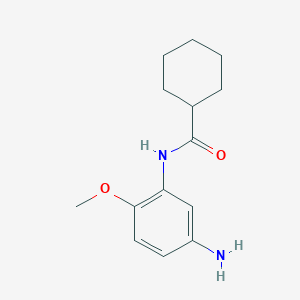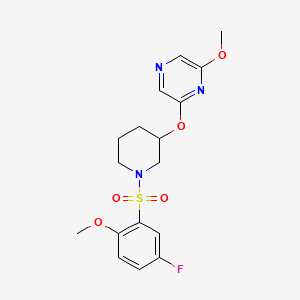![molecular formula C11H12N4S B2949864 5,6,7-Trimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 866041-24-9](/img/structure/B2949864.png)
5,6,7-Trimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Vue d'ensemble
Description
5,6,7-Trimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound with the CAS Number: 866041-24-9 . It has a molecular weight of 232.31 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, the core structure of this compound, has been reported from β-enaminone derivatives bearing aryl groups substituted with halogen atoms or methoxy groups .Molecular Structure Analysis
The molecular formula of this compound is C11H12N4S . The InChI key is HPMGAQMLRXKSJS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid . The dipole moment changes (Δμ) in compounds of this family were calculated to be 10.3, 12.8 and 19.0 D .Mécanisme D'action
Target of Action
The primary targets of 5,6,7-Trimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile are currently unknown. The compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
Based on its structural similarity to other pyrazolo[1,5-a]pyrimidines, it can be hypothesized that it may interact with its targets through a nucleophilic attack mechanism .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile .
Action Environment
Factors such as pH and temperature could potentially affect the compound’s activity .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TPC is its low toxicity profile, which makes it a promising candidate for further study. However, one limitation of TPC is its low solubility in water, which can make it difficult to work with in certain experiments. In addition, TPC can be difficult to synthesize in large quantities, which can limit its availability for study.
Orientations Futures
There are a number of future directions for the study of TPC. One area of research is the development of TPC as a potential therapeutic agent for cancer and inflammatory diseases. In addition, TPC could be further investigated as a fluorescent probe for imaging applications. Further studies could also be conducted to better understand the mechanism of action of TPC and to identify other potential targets for the compound. Finally, efforts could be made to develop more efficient and scalable methods for the synthesis of TPC.
Méthodes De Synthèse
The synthesis of TPC involves the reaction of 5-methyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carbonitrile with trimethylorthoformate in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place at room temperature and yields TPC as a yellow solid. The purity of the compound is confirmed by NMR and mass spectroscopy.
Applications De Recherche Scientifique
TPC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties. TPC has also been investigated for its potential use as a fluorescent probe for imaging applications. In addition, TPC has been used as a building block for the synthesis of other biologically active compounds.
Safety and Hazards
Propriétés
IUPAC Name |
5,6,7-trimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c1-6-7(2)13-10-9(5-12)11(16-4)14-15(10)8(6)3/h1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSBWIZXXOSYRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C(=N2)SC)C#N)N=C1C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601321526 | |
| Record name | 5,6,7-trimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820572 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
866041-24-9 | |
| Record name | 5,6,7-trimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B2949782.png)
![N-(3-fluoro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2949784.png)

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2949788.png)
![3-(2-fluorobenzyl)-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2949789.png)
![3-[1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2949793.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)


![7-Fluoro-2-methyl-3-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2949799.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2949803.png)
